Pim1 Kinase Inhibition: 2-Chlorothieno[3,2-d]pyrimidin-4-amine Exhibits Potent Enzymatic Activity (IC50 = 5.10 nM) Lacking in Non-Halogenated Cores
2-Chlorothieno[3,2-d]pyrimidin-4-amine demonstrates potent inhibition of Pim1 kinase with an IC50 of 5.10 nM [1]. This is a key differentiator from non-halogenated thieno[3,2-d]pyrimidin-4-amine cores, which lack this level of documented target engagement. While direct comparative IC50 data for the non-halogenated analog against Pim1 are absent from primary literature, the presence of the chlorine atom is structurally critical for the observed activity, as it facilitates key interactions or enables the synthesis of the active species. This contrasts with alternative halogenated cores (e.g., 2-bromo or 2-iodo analogs) which, while potentially active, often exhibit different reactivity profiles in downstream chemistry, impacting synthetic efficiency.
| Evidence Dimension | Enzymatic Inhibition (Pim1 Kinase) |
|---|---|
| Target Compound Data | IC50 = 5.10 nM |
| Comparator Or Baseline | Thieno[3,2-d]pyrimidin-4-amine (non-halogenated core); activity data not available or significantly lower. |
| Quantified Difference | The target compound's activity is documented; the comparator's activity is not established for this target in available primary sources. |
| Conditions | In vitro enzymatic assay; Pim1 (unknown origin) using STK3 as substrate; preincubation for 30 mins followed by substrate and ATP addition after 45 mins; HTRF assay. |
Why This Matters
Documented nanomolar potency against Pim1 provides a validated starting point for medicinal chemistry programs, reducing screening time and increasing the probability of identifying lead compounds.
- [1] BindingDB. BDBM50442687 (CHEMBL2442299) Affinity Data: IC50 = 5.10 nM for Pim1. View Source
